4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole
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Overview
Description
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole is a heterocyclic compound that contains both imidazo[1,2-a]pyridine and thiazole moieties. Compounds containing these structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole typically involves the condensation of 2-aminopyridine with a thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate imidazo[1,2-a]pyridine, which then undergoes cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are designed to maximize yield and minimize the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
Imidazo[1,2-a]pyridine derivatives: Used in the development of pharmaceuticals such as zolpidem and saripidem.
Uniqueness
4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole is unique due to its combined imidazo[1,2-a]pyridine and thiazole structures, which confer a broad range of biological activities. This dual structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H9N3S |
---|---|
Molecular Weight |
215.28 g/mol |
IUPAC Name |
4-(6-methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C11H9N3S/c1-8-2-3-11-13-9(5-14(11)4-8)10-6-15-7-12-10/h2-7H,1H3 |
InChI Key |
METMRTYAPJBBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CSC=N3 |
Origin of Product |
United States |
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